molecular formula C16H19NO5 B6664924 2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid

2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid

Cat. No.: B6664924
M. Wt: 305.32 g/mol
InChI Key: GKDITNFVLGUXFX-UHFFFAOYSA-N
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Description

2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid is a complex organic compound that features a chromene ring system Chromenes are a class of oxygen-containing heterocycles that are widely found in natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ringThe final step involves the coupling of the chromene derivative with pentanoic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions would be crucial to ensure the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative .

Scientific Research Applications

2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The chromene ring system can interact with various enzymes and receptors, modulating their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid is unique due to the presence of both the chromene ring system and the pentanoic acid moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-[(8-methoxy-2H-chromene-3-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-3-5-12(16(19)20)17-15(18)11-8-10-6-4-7-13(21-2)14(10)22-9-11/h4,6-8,12H,3,5,9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDITNFVLGUXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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